molecular formula C12H12O B1581650 1-Ethoxynaphthalene CAS No. 5328-01-8

1-Ethoxynaphthalene

Cat. No. B1581650
CAS RN: 5328-01-8
M. Wt: 172.22 g/mol
InChI Key: APWZAIZNWQFZBK-UHFFFAOYSA-N
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Description

1-Ethoxynaphthalene is a chemical compound with the molecular formula C12H12O and a molecular weight of 172.2231 . It is also known by other names such as Ethyl α-naphthyl ether and Ethyl 1-naphthyl ether .


Synthesis Analysis

The synthesis of 1-Ethoxynaphthalene can be achieved through an SN2 reaction. In a study, an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate was performed in a single 3 or 4 h lab period and afforded a solid product in good yield .


Molecular Structure Analysis

1-Ethoxynaphthalene has a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ether (aromatic) . The molecule has a density of 1.0±0.1 g/cm3 .


Chemical Reactions Analysis

The oxidation of 1-Ethoxynaphthalene and related compounds to give biaryl coupling products under a variety of Scholl reaction conditions has been investigated . The results are interpretable in terms of two complementary mechanisms, one involving conventional ionic intermediates .


Physical And Chemical Properties Analysis

1-Ethoxynaphthalene is a clear yellow to brown liquid with a melting point of 5.5°C and a boiling point of 280.5°C . It has a density of 1.06 and a refractive index of 1.604 . The compound has a molar refractivity of 55.4±0.3 cm3 and a polarizability of 22.0±0.5 10-24 cm3 .

Scientific Research Applications

Spectroscopic Studies

1-Ethoxynaphthalene has been a subject of interest in spectroscopic studies. Marjit and Banerjee (1974) investigated the electronic spectra of 1-ethoxynaphthalene in both the vapor state and in alcohol rigid glass at 90°K. They identified two distinct systems of absorption bands and discussed the probable nature of the perturbing vibrations and their correlation with corresponding modes of naphthalene (Marjit & Banerjee, 1974).

Synthesis and Crystallography

Singh (2013) explored the synthesis and crystallography of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene. The compound's crystallization in a triclinic space group and its cell parameters were characterized using X-ray diffraction methods (Singh, 2013).

Sensing Applications

A novel α-ethoxynaphthalene-dicyanovinyl conjugate was synthesized by Padghan et al. (2020) for the selective and reactive detection of cyanide in a wide pH range. Their study showcased the potential of 1-ethoxynaphthalene derivatives in sensing applications, particularly in the development of low-cost test strips for CN− detection (Padghan et al., 2020).

Chemical Reactions and Mechanisms

Clowes (1968) investigated the oxidation of 1-ethoxynaphthalene under various Scholl reaction conditions, contributing to the understanding of mechanisms involving ionic and radical cation intermediates. This study provided insights into the behavior of aryl ethers in electrophilic aromatic substitution reactions (Clowes, 1968).

Environmental Applications

Cerniglia et al. (1984) explored the transformation of 1-ethoxynaphthalene by Cunninghamella elegans, revealing insights into the metabolic pathways and enzymatic processes involved in the biodegradation of naphthalene compounds. This study has implications for understanding the environmental fate of naphthalene derivatives (Cerniglia et al., 1984).

Thermodynamic Properties

Colomina et al. (1976) determined the thermochemical properties of 1-ethoxynaphthalene, including its enthalpies of combustion and formation. Such studies are crucial for understanding the energetic aspects of naphthalene derivatives in various chemical processes (Colomina et al., 1976).

Safety And Hazards

When handling 1-Ethoxynaphthalene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult .

properties

IUPAC Name

1-ethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWZAIZNWQFZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201402
Record name Ethyl 1-naphthyl ether
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Ethoxynaphthalene

CAS RN

5328-01-8
Record name 1-Ethoxynaphthalene
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Record name 1-Ethoxynaphthalene
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Record name 1-ETHOXYNAPHTHALENE
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Record name Ethyl 1-naphthyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
GA Clowes - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… The oxidation of 1 -ethoxynaphthalene and related compounds … The oxidation of 1 -ethoxynaphthalene with benzil and … acidcatalysed oxidation of 1-ethoxynaphthalene to 4,4'-diethoxy-…
Number of citations: 29 pubs.rsc.org
D Marjit, SB Banerjee - Spectrochimica Acta Part A: Molecular …, 1974 - Elsevier
The electronic spectra of 1-methoxy- and 1-ethoxynaphthalene in the vapour state and in alcohol rigid glass at 90K have been studied. The vapour spectra of both the compounds show …
Number of citations: 2 www.sciencedirect.com
HW Talen - Recueil des Travaux Chimiques des Pays‐Bas, 1928 - Wiley Online Library
… In this connection the nitration of I -methoxy- and 1 -ethoxynaphthalene will be discussed. … investigated by Staedel 14) and also, as regards 1-ethoxynaphthalene, by Heermann 15). …
Number of citations: 1 onlinelibrary.wiley.com
DP Graddon - 1951 - search.proquest.com
… by the oxidation of 1:ethoxynaphthalene with nitrobenzene and … The kinetics of the oxidation of 1:ethoxynaphthalene in … one molecule of the 1:ethoxynaphthalene with one molecule of …
Number of citations: 0 search.proquest.com
NP Buu-Hoi, D LAVIT - The Journal of Organic Chemistry, 1955 - ACS Publications
… Witt and Braun (2) obtained 4-acetyl-1-naphthol in the Friedel-Craftsreaction of acetyl chloride with 1-ethoxynaphthalene in the presence of aluminum chloride, and Houben prepared …
Number of citations: 3 pubs.acs.org
JL Freeman - 1975 - search.proquest.com
… In the dimerisation of 1-ethoxynaphthalene, to 4,4'-diethoxy-1,1'-binaphthyl… 1-ethoxynaphthalene has also been studied kinetically. Initial rates of disappearance of 1-ethoxynaphthalene …
Number of citations: 4 search.proquest.com
K Shindo, A Tachibana, A Tanaka… - Bioscience …, 2011 - academic.oup.com
… We selected 2-methylnaphthalene, 1-methoxynaphthalene, and 1-ethoxynaphthalene as the starting naphthalene derivatives, because these naphthalenes have each been …
Number of citations: 13 academic.oup.com
N Misawa, M Nodate, T Otomatsu, K Shimizu… - Applied microbiology …, 2011 - Springer
… Oxidative aryl coupling was found to produce a novel compound 4,4′-diethoxy-[2,2′]-binaphthalenyl-1,1′-diol from 1-ethoxynaphthalene with the E. coli cells expressing the P450 …
Number of citations: 33 link.springer.com
GA Clowes - 1965 - search.proquest.com
… The Work presented in th is thesis was concerned b asically with the oxidation of 1-ethoxynaphthalene to 4>4 ’ -diethoxy-1, 1 1-binaphthyl under the influence of aluminium chloride and …
Number of citations: 0 search.proquest.com
M Hiyama - YAKUGAKU ZASSHI, 1952 - jstage.jst.go.jp
(1) Twenty derivatives of hydroxynaphthalene sulfonic acid were synthesized, two of which were unknown substances in literature, and their properties have been made clear.(2) As the …
Number of citations: 1 www.jstage.jst.go.jp

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